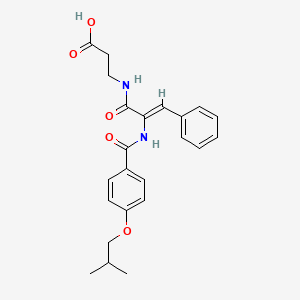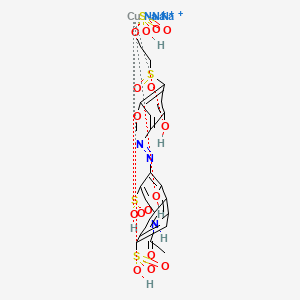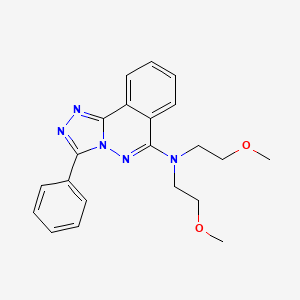
4,6(1H,5H)-Pyrimidinedione, dihydro-5-(((4-chlorophenyl)amino)methyl)-1-phenyl-3-(4-phenyl-2-thiazolyl)-2-thioxo-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6(1H,5H)-Pyrimidinedione, dihydro-5-(((4-chlorophenyl)amino)methyl)-1-phenyl-3-(4-phenyl-2-thiazolyl)-2-thioxo- is a complex organic compound that belongs to the class of pyrimidinediones
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials might include substituted pyrimidines, thiazoles, and chlorophenyl derivatives. Common synthetic routes could involve:
Condensation Reactions: Combining different aromatic and heterocyclic compounds.
Amination Reactions: Introducing amino groups through nucleophilic substitution.
Thionation Reactions: Incorporating sulfur atoms into the molecular structure.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis. This includes:
Catalysts: Using specific catalysts to increase reaction efficiency.
Temperature and Pressure Control: Maintaining optimal conditions to ensure high yield and purity.
Purification Techniques: Employing methods like crystallization, distillation, or chromatography to purify the final product.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could convert certain functional groups, such as nitro groups to amines.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while reduction could produce amines.
科学研究应用
Chemistry
Synthesis of Derivatives: Used as a precursor for synthesizing various derivatives with potential biological activities.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes involved in metabolic pathways.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating diseases such as cancer, infections, and inflammatory conditions.
Industry
Material Science: Utilized in the development of new materials with unique properties.
作用机制
The mechanism of action of this compound would involve its interaction with specific molecular targets. This could include:
Enzyme Binding: Inhibiting or activating enzymes by binding to their active sites.
Receptor Interaction: Modulating receptor activity by acting as an agonist or antagonist.
Pathway Modulation: Affecting cellular pathways involved in disease progression.
相似化合物的比较
Similar Compounds
4,6-Dihydroxypyrimidine: Known for its role in nucleic acid metabolism.
Thiazolyl Compounds: Widely studied for their antimicrobial properties.
Uniqueness
The unique combination of pyrimidinedione, thiazole, and chlorophenyl groups in this compound may confer distinct biological activities and chemical properties, making it a valuable subject for further research.
属性
CAS 编号 |
139356-71-1 |
|---|---|
分子式 |
C26H19ClN4O2S2 |
分子量 |
519.0 g/mol |
IUPAC 名称 |
5-[(4-chloroanilino)methyl]-1-phenyl-3-(4-phenyl-1,3-thiazol-2-yl)-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C26H19ClN4O2S2/c27-18-11-13-19(14-12-18)28-15-21-23(32)30(20-9-5-2-6-10-20)26(34)31(24(21)33)25-29-22(16-35-25)17-7-3-1-4-8-17/h1-14,16,21,28H,15H2 |
InChI 键 |
UOUZEJQXTWEIOR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)N3C(=O)C(C(=O)N(C3=S)C4=CC=CC=C4)CNC5=CC=C(C=C5)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















